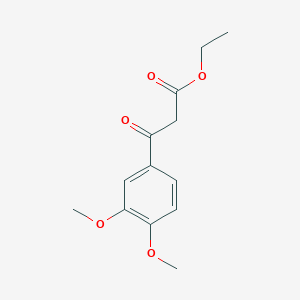

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-4-18-13(15)8-10(14)9-5-6-11(16-2)12(7-9)17-3/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSYONGONOKNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374336 | |

| Record name | ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4687-37-0 | |

| Record name | ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,4-dimethoxybenzoylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Introduction

This compound, also known by its common name Ethyl veratroylacetate, is a β-keto ester of significant interest in synthetic organic chemistry. As a polyfunctional molecule, it incorporates an aromatic ring rich in electrons, two carbonyl groups, and an acidic α-hydrogen, making it a versatile building block for the synthesis of more complex molecular architectures. Its structural features are pivotal in its role as an intermediate in the production of pharmaceuticals and other fine chemicals.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and reactivity of this compound. The content is tailored for researchers, scientists, and drug development professionals, offering both fundamental knowledge and practical insights into its application.

Physicochemical Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 4687-37-0 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₅ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Ethyl veratroylacetate, Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate | [1] |

| Appearance | Yellowish oil / liquid | [3] |

| Density (calculated) | 1.136 ± 0.06 g/cm³ (at 20 °C) | [2] |

| Solubility | Very slightly soluble in water (0.73 g/L at 25 °C, calculated). Soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | [2][4] |

| Storage | 2-8°C, Refrigerator | [1] |

Synthesis and Mechanism

The primary and most efficient method for synthesizing β-keto esters such as this compound is the Crossed Claisen Condensation.

Primary Synthetic Route: Crossed Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[5][6] A "crossed" or "mixed" Claisen condensation involves two different esters. This reaction is most effective when one of the ester partners, in this case, an aromatic ester like ethyl 3,4-dimethoxybenzoate, has no α-hydrogens and therefore cannot enolize.[7][8] This prevents self-condensation of the aromatic ester and directs the reaction to form a single primary product.

The other reactant, ethyl acetate, possesses acidic α-hydrogens and acts as the nucleophilic component after being deprotonated by the base. A base such as sodium ethoxide (NaOEt) is strategically chosen to match the alkoxy group of the ester, thereby preventing transesterification side reactions that would otherwise scramble the ester groups.[6][8] The thermodynamic driving force for the reaction is the final deprotonation of the newly formed β-keto ester, which has a highly acidic α-proton (pKa ≈ 11), to form a resonance-stabilized enolate.[7][9] An acidic workup is required in the final step to protonate this enolate and yield the neutral β-keto ester product.[5]

Detailed Reaction Mechanism

The mechanism proceeds through several distinct steps, as illustrated in the diagram below.

Caption: Step-wise mechanism of the Crossed Claisen Condensation.

Experimental Protocol: Synthesis

This protocol describes a representative gram-scale synthesis of this compound.

Materials and Equipment:

-

Sodium metal

-

Absolute Ethanol (anhydrous)

-

Ethyl 3,4-dimethoxybenzoate

-

Ethyl acetate (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium Ethoxide: In a dry 500 mL three-neck flask equipped with a reflux condenser and nitrogen inlet, add 150 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C in an ice bath.

-

Addition of Reactants: In a dropping funnel, prepare a mixture of 21.0 g (0.1 mol) of ethyl 3,4-dimethoxybenzoate and 17.6 g (0.2 mol) of anhydrous ethyl acetate. Add this mixture dropwise to the stirred sodium ethoxide solution over 30-45 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture again in an ice bath and slowly add 100 mL of cold 1 M HCl to neutralize the excess base and protonate the product enolate, until the pH is ~5-6.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to keto-enol tautomerism, the NMR spectrum of a β-keto ester often shows two sets of signals corresponding to the two isomers. The enol form is stabilized by intramolecular hydrogen bonding, resulting in a characteristic downfield signal for the enolic proton.

Caption: Equilibrium between the keto and enol tautomers.

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Tautomer |

|---|---|---|---|---|

| ~12.5 | Singlet (broad) | <1H | Enolic -OH | Enol |

| 7.5-7.6 | Multiplet | 2H | Aromatic C-H | Both |

| 6.9 | Doublet | 1H | Aromatic C-H | Both |

| ~5.6 | Singlet | <1H | Vinylic =C-H | Enol |

| 4.2 | Quartet | 2H | -OCH₂CH₃ | Both |

| 3.95 | Singlet | 6H | Ar-OCH₃ (x2) | Both |

| 3.9 | Singlet | >1H | α-CH₂ | Keto |

| 1.2-1.3 | Triplet | 3H | -OCH₂CH₃ | Both |

Predicted ¹³C NMR (CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment | Tautomer |

|---|---|---|

| ~192 | Aromatic C=O | Keto |

| ~175 | Enolic C-O | Enol |

| ~168 | Ester C=O | Both |

| ~154, ~149 | Aromatic C-O | Both |

| ~128 | Aromatic C-H | Both |

| ~110 | Aromatic C-H | Both |

| ~90 | Vinylic =C-H | Enol |

| ~62 | -OCH₂CH₃ | Both |

| ~56 | Ar-OCH₃ | Both |

| ~46 | α-CH₂ | Keto |

| ~14 | -OCH₂CH₃ | Both |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Medium | O-H stretch (from enol form) |

| 3010-2900 | Medium | C-H stretch (sp³ and aromatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (conjugated ketone, keto form) |

| ~1640 | Strong | C=O stretch (conjugated system, enol form) |

| ~1600, ~1515 | Strong | C=C stretch (aromatic ring) |

| ~1270, ~1140 | Strong | C-O stretch (ethers and ester) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): m/z = 252.27 (corresponding to C₁₃H₁₆O₅)

-

Key Fragments:

-

m/z = 207: Loss of ethoxy group (-OC₂H₅)

-

m/z = 165: Veratroyl cation [ (CH₃O)₂C₆H₃CO⁺ ], a very common and stable fragment.

-

m/z = 137: Loss of CO from the veratroyl cation.

-

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound endows it with a rich and synthetically valuable reactivity profile.

Acidity and Enolate Formation

The most significant chemical feature is the acidity of the methylene protons situated between the two carbonyl groups (the α-protons). These protons can be readily abstracted by a moderately strong base to form a resonance-stabilized enolate. This enolate is an excellent carbon nucleophile, serving as a key intermediate in various C-C bond-forming reactions, such as alkylations and acylations.

Key Reactions and Applications

The synthetic utility of this compound is vast, primarily leveraging the reactivity of its enolate form. It is a cornerstone intermediate for building more complex molecules, particularly in the pharmaceutical industry.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS # 4687-37-0, this compound, Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate, Ethyl veratroylacetate - chemBlink [chemblink.com]

- 3. rsc.org [rsc.org]

- 4. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Introduction

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, also known as ethyl 3,4-dimethoxybenzoylacetate, is a valuable β-keto ester intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its molecular structure, featuring a reactive β-keto ester moiety and a dimethoxyphenyl group, makes it a versatile building block for constructing more complex molecular architectures. Notably, it serves as a key precursor in the synthesis of Itopride, a prokinetic agent used to treat gastrointestinal motility disorders.[2] This guide provides an in-depth technical overview of the primary synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, procedural details, and comparative analysis of the most effective synthesis routes.

Core Synthesis Strategies

The synthesis of this compound primarily revolves around the formation of a carbon-carbon bond between a derivative of 3,4-dimethoxybenzene (veratrole) and a three-carbon ester component. The most prevalent and industrially scalable methods are the Claisen condensation and Friedel-Crafts acylation reactions. Each approach offers distinct advantages and is subject to specific experimental considerations.

Claisen Condensation of 3',4'-Dimethoxyacetophenone with Diethyl Oxalate

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[3] In this context, a mixed Claisen condensation between an enolizable ketone (3',4'-dimethoxyacetophenone) and a non-enolizable ester (diethyl oxalate) provides a reliable route to the target compound.[4][5]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of 3',4'-dimethoxyacetophenone by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester. The use of a non-enolizable ester like diethyl oxalate is crucial to prevent self-condensation reactions, which would otherwise lead to a complex mixture of products.[5][6]

Figure 1. Workflow for Claisen Condensation Synthesis.

Detailed Experimental Protocol

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve metallic sodium (1.0 eq) in absolute ethanol (sufficient volume) under an inert atmosphere.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 3',4'-dimethoxyacetophenone (1.0 eq) in anhydrous toluene.

-

Addition of Diethyl Oxalate: While maintaining the reaction temperature at approximately 10-15 °C, add diethyl oxalate (1.1 eq) dropwise to the reaction mixture with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Data and Comparison

| Parameter | Claisen Condensation | Friedel-Crafts Acylation |

| Starting Materials | 3',4'-Dimethoxyacetophenone, Diethyl Oxalate | Veratrole, Ethyl Chlorooxoacetate |

| Primary Reagent | Sodium Ethoxide | Lewis Acid (e.g., AlCl₃) |

| Typical Yield | 75-85% | 80-90% |

| Reaction Conditions | Basic, Room Temperature | Acidic, Low Temperature |

| Key Advantage | Avoids highly corrosive reagents | High regioselectivity |

| Key Disadvantage | Requires strictly anhydrous conditions | Stoichiometric amounts of Lewis acid |

Friedel-Crafts Acylation of Veratrole with Ethyl Chlorooxoacetate

Friedel-Crafts acylation is a classic method for forming aryl ketones and is a highly effective alternative for the synthesis of the target molecule.[7] This approach involves the direct acylation of veratrole (1,2-dimethoxybenzene) with an acylating agent, ethyl chlorooxoacetate, in the presence of a Lewis acid catalyst.

Mechanistic Rationale

The reaction proceeds via the formation of an acylium ion intermediate. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates with the chlorine atom of ethyl chlorooxoacetate, making it a better leaving group.[8] The subsequent departure of the chloride ion generates a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of veratrole, primarily at the para position to one of the methoxy groups due to steric hindrance and electronic effects. A final deprotonation step restores the aromaticity of the ring and yields the desired product.

Figure 2. Workflow for Friedel-Crafts Acylation.

Detailed Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in a dry, inert solvent such as dichloromethane or dichloroethane.

-

Formation of the Complex: Cool the suspension to 0-5 °C in an ice bath. Add a solution of ethyl chlorooxoacetate (1.0 eq) in the same solvent dropwise to the suspension with vigorous stirring.[9][10]

-

Addition of Veratrole: After the formation of the acylating complex, add a solution of veratrole (1.0 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using TLC.

-

Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Alternative Synthetic Approaches

While the Claisen condensation and Friedel-Crafts acylation are the most prominent methods, other synthetic strategies have been explored, though they are generally less common for industrial-scale production.

Darzens Condensation

The Darzens condensation, also known as the glycidic ester condensation, involves the reaction of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester.[11][12] In this context, veratraldehyde could be reacted with ethyl chloroacetate to form an intermediate glycidic ester.[13] Subsequent rearrangement of this epoxide could potentially yield the target β-keto ester. However, this route is often less direct and may result in lower yields compared to the previously described methods.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[14][15] While this reaction is a powerful tool for C-C bond formation, its direct application to synthesize the target β-keto ester is not straightforward and would require subsequent oxidation of the β-hydroxy ester intermediate.[16][17]

Conclusion

The synthesis of this compound is most efficiently achieved through either a mixed Claisen condensation or a Friedel-Crafts acylation. The choice between these two primary routes often depends on the available starting materials, scale of the reaction, and the specific equipment and safety protocols in place. The Claisen condensation offers the advantage of milder, basic conditions, while the Friedel-Crafts acylation provides high regioselectivity and often higher yields. A thorough understanding of the mechanisms and experimental parameters of these methods is crucial for any researcher or drug development professional working with this important chemical intermediate.

References

- OAM-RC. (n.d.). Novel catalyst for environmentally friendly synthesis of acetoveratrone.

- Sigma-Aldrich. (n.d.). Ethyl 3,4-dimethoxybenzoylacetate 97 4687-37-0.

- Organic Syntheses. (n.d.). ETHYL β,β-PENTAMETHYLENEGLYCIDATE.

- Pharmaffiliates. (n.d.). CAS No : 4687-37-0 | Product Name : this compound.

- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.

- Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations.

- Wikipedia. (n.d.). Reformatsky reaction.

- ResearchGate. (2025, August 6). Darzens condensation reaction in water.

- NROChemistry. (n.d.). Reformatsky Reaction.

- PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

- Sigma-Aldrich. (n.d.). Ethyl chlorooxoacetate 98 4755-77-5.

- Google Patents. (n.d.). EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation.

- Benchchem. (n.d.). Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate.

- ACS Publications. (n.d.). A New Synthesis of β-Keto Esters of the Type RCOCH2COOC2H51,2.

- Sigma-Aldrich. (n.d.). ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 2881-83-6.

- Semantic Scholar. (2011, March 15). The Reformatsky Reaction.

- Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β.

- Homework.Study.com. (n.d.). The Darzens reaction involves a two-step, base-catalyzed condensation of ethyl chloroacetate with....

- ResearchGate. (n.d.). Synthesis of 3,4-dimethoxy benzaldehyde azine by ethyl acetate/ethyl benzoate as catalyst.

- National Institutes of Health. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions.

- National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

- ChemSpider Synthetic Pages. (n.d.). Darzens condensation.

- OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations.

- BLDpharm. (n.d.). 5382-15-0|Ethyl 3-((4-methoxyphenyl)amino)-3-oxopropanoate.

- JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis.

- Haihang Industry. (n.d.). Ethyl Chlorooxoacetate CAS 4755-77-5.

- ChemicalBook. (n.d.). Ethyl 3,4-dihydroxybenzoate synthesis.

- Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.

- Beilstein Journals. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction.

- Wikipedia. (n.d.). Darzens reaction.

- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.

- Santa Cruz Biotechnology. (n.d.). Ethyl chlorooxoacetate | CAS 4755-77-5.

- PubChem. (n.d.). Ethyl 3,4-dimethoxyphenylacetate.

- Pharmaffiliates. (n.d.). CAS No : 4755-77-5 | Product Name : Ethoxyoxalyl Chloride.

- University of Rochester. (2006, September 21). CHEM 330 Topics Discussed on Sept. 21.

Sources

- 1. Ethyl 3,4-dimethoxybenzoylacetate 97 4687-37-0 [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 6. benchchem.com [benchchem.com]

- 7. OAM-RC :: Articles [oam-rc.inoe.ro]

- 8. Ethyl chlorooxoacetate 98 4755-77-5 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. orgsyn.org [orgsyn.org]

- 12. Darzens reaction - Wikipedia [en.wikipedia.org]

- 13. homework.study.com [homework.study.com]

- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 15. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 16. The Reformatsky Reaction | Semantic Scholar [semanticscholar.org]

- 17. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

An In-Depth Technical Guide to Ethyl 3,4-dimethoxybenzoylacetate: A Keystone Intermediate in Pharmaceutical Synthesis

Introduction

Ethyl 3,4-dimethoxybenzoylacetate stands as a pivotal, yet often unheralded, intermediate in the landscape of medicinal chemistry and drug development. While not a therapeutic agent itself, its unique structural architecture—a β-keto ester functionalized with an electron-rich 3,4-dimethoxy-substituted phenyl ring—renders it an exceptionally versatile building block. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of its synthesis, characterization, and strategic application, particularly in the construction of complex heterocyclic scaffolds found in pharmacologically active molecules. We will delve into the causality behind synthetic choices and illustrate its journey from simple precursors to the core of potent drug candidates, such as isoquinoline alkaloids and phosphodiesterase inhibitors.

Core Properties and Chemical Identity

Understanding the fundamental physicochemical properties of a starting material is the bedrock of predictable and successful synthesis. Ethyl 3,4-dimethoxybenzoylacetate is a stable, crystalline solid at room temperature, facilitating ease of handling and measurement.

| Property | Value | Source(s) |

| CAS Number | 4687-37-0 | [1] |

| Molecular Formula | C₁₃H₁₆O₅ | [1] |

| Molecular Weight | 252.26 g/mol | [1] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 37-41 °C (lit.) | |

| Linear Formula | C₂H₅OCOCH₂COC₆H₃(OCH₃)₂ | |

| InChI Key | BHSYONGONOKNAI-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)CC(=O)c1ccc(OC)c(OC)c1 |

Synthesis via Claisen Condensation

The most direct and common route for preparing Ethyl 3,4-dimethoxybenzoylacetate is the Claisen condensation, a cornerstone carbon-carbon bond-forming reaction in organic synthesis.[2][3] This reaction involves the base-mediated condensation of an ester with an enolizable ester.

Mechanistic Rationale

The reaction proceeds by treating ethyl 3,4-dimethoxybenzoate with the enolate of ethyl acetate. A strong alkoxide base, such as sodium ethoxide (NaOEt), is critically employed. The choice of ethoxide as the base is a deliberate one to prevent transesterification; should the ethoxide ion attack the ester carbonyl, the leaving group is also an ethoxide, resulting in no net reaction and preserving the integrity of the starting materials and product.[4] The base deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of ethyl 3,4-dimethoxybenzoate. The subsequent collapse of the tetrahedral intermediate expels an ethoxide leaving group, yielding the target β-keto ester.[3] An excess of base is used to drive the reaction to completion by deprotonating the final product at the highly acidic methylene group between the two carbonyls, forming a stable enolate.[3]

Experimental Protocol: Synthesis of Ethyl 3,4-dimethoxybenzoylacetate

-

Materials: Ethyl 3,4-dimethoxybenzoate, Ethyl acetate (anhydrous), Sodium ethoxide, Diethyl ether (anhydrous), Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium ethoxide (1.1 equivalents) and suspend it in anhydrous diethyl ether.

-

Add anhydrous ethyl acetate (1.5 equivalents) dropwise to the suspension under a nitrogen atmosphere.

-

Gently heat the mixture to a reflux for 30 minutes to ensure complete formation of the ethyl acetate enolate.

-

Dissolve ethyl 3,4-dimethoxybenzoate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the reaction mixture over 30 minutes.

-

Maintain the reflux for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath and cautiously quench by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~5-6). This step protonates the product enolate.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford Ethyl 3,4-dimethoxybenzoylacetate as a light yellow solid.

-

-

Validation: Confirm the identity and purity of the product by measuring its melting point (37-41 °C) and by spectroscopic analysis as detailed in the next section.

Synthesis Workflow Diagram

Caption: Workflow for the Claisen Condensation synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structural integrity and purity of the synthesized compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), two distinct methoxy singlets, a singlet for the α-methylene protons, and signals for the three aromatic protons. |

| ¹³C NMR | Resonances for two carbonyl carbons (ester and ketone), carbons of the aromatic ring, two distinct methoxy carbons, the α-methylene carbon, and the ethyl group carbons. |

| IR Spectroscopy | Strong absorption bands characteristic of two distinct carbonyl groups: a C=O stretch for the ketone (~1680 cm⁻¹) and a C=O stretch for the ester (~1735 cm⁻¹). Also, C-O stretches for the ether and ester groups. |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight (252.26). |

Core Application: Gateway to Isoquinoline Alkaloids

The true value of Ethyl 3,4-dimethoxybenzoylacetate is realized in its role as a precursor to complex molecular scaffolds. Its most notable application is in the synthesis of isoquinoline alkaloids, a class of natural products renowned for their diverse and potent pharmacological activities, including the vasodilator papaverine.[1][5] The key transformation enabling this is the Bischler-Napieralski reaction, which forms the core 3,4-dihydroisoquinoline ring system.[6][7]

The Synthetic Pathway to a Bischler-Napieralski Precursor

Ethyl 3,4-dimethoxybenzoylacetate does not directly participate in the Bischler-Napieralski reaction. It must first be elaborated into a suitable N-acyl-β-phenethylamine intermediate. This multi-step process highlights the strategic manipulation of functional groups.

-

Reduction of the Ketone: The β-keto group is selectively reduced to a hydroxyl group, typically using a mild reducing agent like sodium borohydride (NaBH₄).

-

Formation of the Amine: The resulting hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) and displaced with an amine source, or converted to an azide followed by reduction. A more direct route involves reductive amination.

-

Acylation: The crucial amide bond is formed by acylating a suitable β-phenethylamine (like homoveratrylamine, which can also be synthesized from related precursors) with an acid derivative. In the context of papaverine synthesis, homoveratrylamine is acylated with 3,4-dimethoxyphenylacetic acid.[8]

-

Cyclodehydration (Bischler-Napieralski Reaction): The resulting amide is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][9] The amide oxygen is activated, and the electron-rich aromatic ring performs an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline ring.[6]

-

Aromatization: The dihydroisoquinoline can then be dehydrogenated (e.g., using a catalyst like Pd/C at high temperature) to yield the final aromatic isoquinoline alkaloid, such as papaverine.[1]

Strategic Workflow: From Intermediate to Isoquinoline Core

Caption: Pathway from the title compound to the isoquinoline core.

Broader Applications in Medicinal Chemistry

The utility of the 3,4-dimethoxybenzoyl moiety extends beyond isoquinolines. This structural motif is present in a variety of other pharmacologically active classes. For instance, derivatives have been synthesized and evaluated as potent and selective inhibitors of phosphodiesterase 4 (PDE4), an important therapeutic target for inflammatory diseases like asthma and COPD.[10][11] In these molecules, the 3,4-dimethoxyphenyl group often serves as a key binding element within the enzyme's active site, highlighting the value of Ethyl 3,4-dimethoxybenzoylacetate as a starting material for generating libraries of potential PDE inhibitors.

Safety and Handling

As with any chemical reagent, adherence to strict safety protocols is paramount.

-

Hazard Classification: Ethyl 3,4-dimethoxybenzoylacetate is classified as acutely toxic if swallowed (H302). It is assigned the GHS07 pictogram.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For handling the solid powder, a dust mask (e.g., N95) is recommended.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion

Ethyl 3,4-dimethoxybenzoylacetate is a quintessential example of a strategic chemical intermediate. Its straightforward synthesis via the Claisen condensation, coupled with the versatile reactivity of its β-keto ester functionality, provides a reliable entry point into complex molecular architectures. Its demonstrated role in the construction of isoquinoline alkaloids and other pharmacologically relevant scaffolds underscores its importance in the drug discovery and development pipeline. For the medicinal chemist, it is not merely a reagent but a well-defined and dependable starting point for the rational design and synthesis of novel therapeutic agents.

References

-

Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, 1952 (3), 27-34.

-

Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from

-

University of Glasgow. (n.d.). An Examination of Synthetic Routes to Papaverine. Retrieved from

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from

-

University of Basrah. (n.d.). The Claisen Condensation. Retrieved from

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from

-

Aurigene Pharmaceutical Services. (n.d.). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler–Napieralski Reaction. Retrieved from

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Papaverine from 3,4-Dimethoxybenzyl Chloride. Retrieved from

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from

- Rozwadowska, M. D. (1994). Recent Progress in the Enantioselective Synthesis of Isoquinoline Alkaloids. Heterocycles, 39(2), 909.

-

Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from

-

ResearchGate. (n.d.). Claisen Condensation. Retrieved from

-

BOC Sciences. (n.d.). CAS 4687-37-0 Ethyl 3,4-dimethoxybenzoylacetate. Retrieved from

- Chrzanowska, M. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chem. Proc., 3(1), 97.

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from

-

ResearchGate. (n.d.). The Isoquinoline Alkaloids. Retrieved from

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Retrieved from

-

J-STAGE. (n.d.). An Approach to the Synthesis of a Papaverine Analogue Containing a Quinazoline Ring System. Retrieved from

-

Sigma-Aldrich. (n.d.). Ethyl 3,4-dimethoxybenzoylacetate 97%. Retrieved from

-

PubMed. (n.d.). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Retrieved from

-

PubMed. (2008). Synthesis and biological activity of a 3,4,5-trimethoxybenzoyl ester analogue of epicatechin-3-gallate. Retrieved from

-

ResearchGate. (2025). Facile synthesis of papaverine, (±) setigeridine, (±) setigerine, and related isoquinoline alkaloids. Retrieved from

-

PubMed Central. (n.d.). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. Retrieved from

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from

-

MDPI. (2002). Sixth International Electronic Conference on Synthetic Organic Chemistry. Retrieved from

-

YouTube. (2018). Claisen Condensation Reaction Mechanism. Retrieved from

-

National Institutes of Health. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Retrieved from

-

ResearchGate. (2025). Anomalous cyclization of ethyl acetoacetate (3,6-dimethyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone. Retrieved from

-

Heriot-Watt Research Portal. (2012). Phosphodiesterase inhibitors. Part 4: Design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones. Retrieved from

-

PubMed. (n.d.). Phosphodiesterase inhibitors. Part 3: Design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-dihydropyridazinones with anti-inflammatory and bronchodilatory activity. Retrieved from

-

Semantic Scholar. (n.d.). Table 3 from Phosphodiesterase inhibitors. Part 4: design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones. Retrieved from

-

ChemicalBook. (n.d.). Ethyl 3,4-dihydroxybenzoate synthesis. Retrieved from

-

ResearchGate. (2024). intramolecular cyclization of the product of iodo-alkoxylation with 3,4-dihydro-2h-pyrano dimethylacetylene carbinol and with its c sp -substituted derivatives. Retrieved from

-

Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Retrieved from

-

PubMed. (2006). Phosphodiesterase inhibitors. Retrieved from

-

MedChemExpress. (n.d.). Ethyl 3,4-dihydroxybenzoate (Protocatechuic acid ethyl ester). Retrieved from

-

National Institutes of Health. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Retrieved from

Sources

- 1. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate (CAS No: 4687-37-0).[1] As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its structural and chemical properties is paramount for researchers in medicinal chemistry and drug development.[2] This document delves into the molecule's structural elucidation through spectroscopic analysis, explores its inherent reactivity as a β-keto ester, and provides detailed experimental protocols for its synthesis and characterization. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a robust and applicable understanding for professionals in the field.

Introduction: The Significance of a Versatile Intermediate

This compound, also known as Ethyl veratroylacetate, belongs to the class of β-keto esters.[3] These compounds are distinguished by a ketone functional group at the β-position relative to an ester group.[4] This unique arrangement confers a high degree of reactivity and synthetic versatility, making them invaluable building blocks in organic synthesis. The presence of the 3,4-dimethoxyphenyl (veratryl) moiety specifically positions this molecule as a precursor for a range of biologically active heterocyclic compounds and other complex molecular architectures. Its application as a key intermediate in the synthesis of pharmaceuticals like Itopride underscores its importance in drug discovery and development.[1]

This guide will systematically deconstruct the molecular characteristics of this compound, providing a foundational understanding for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is the cornerstone of predicting and manipulating a compound's chemical behavior. This section outlines the key structural features and physical properties of this compound.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | Pharmaffiliates[1] |

| Synonyms | Ethyl veratroylacetate, Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate | chemBlink[3] |

| CAS Number | 4687-37-0 | Pharmaffiliates[1] |

| Molecular Formula | C13H16O5 | Pharmaffiliates[1] |

| Molecular Weight | 252.27 g/mol | Pharmaffiliates[1] |

Structural Representation

The molecule consists of a central propanoyl chain with a ketone at the C3 position and an ethyl ester at the C1 position. A 3,4-dimethoxyphenyl group is attached to the C3 carbonyl carbon.

Caption: 2D representation of this compound.

Physicochemical Data

| Property | Value | Source |

| Appearance | Not explicitly stated, but related compounds are liquids or low-melting solids. | |

| Melting Point | 65 °C | chemBlink[3] |

| Solubility | Very slightly soluble in water (0.73 g/L at 25 °C, calculated) | chemBlink[3] |

| Density | 1.136 ± 0.06 g/cm³ (20 °C, calculated) | chemBlink[3] |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[1] |

Spectroscopic Elucidation of the Molecular Structure

The confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the different components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR):

-

Aromatic Protons (δ 6.8-7.5 ppm): Three protons on the dimethoxyphenyl ring would appear in this region, likely as a complex multiplet or as distinct doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

-

Methylene Protons (α-protons, δ ~3.5 ppm): The two protons on the carbon between the two carbonyl groups are acidic and would appear as a singlet.

-

Methoxy Protons (δ ~3.9 ppm): Two distinct singlets, each integrating to three protons, would be expected for the two non-equivalent methoxy groups on the aromatic ring.

-

Ethyl Ester Protons: A quartet (δ ~4.2 ppm) for the methylene group (-OCH₂CH₃) and a triplet (δ ~1.3 ppm) for the methyl group (-OCH₂CH₃) would be observed, showing characteristic J-coupling.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons (δ 165-200 ppm): Two distinct signals would be present for the ester and ketone carbonyl carbons.

-

Aromatic Carbons (δ 110-160 ppm): Six signals would be expected for the carbons of the dimethoxyphenyl ring, with the oxygen-substituted carbons appearing further downfield.

-

Methylene Carbon (α-carbon, δ ~45-55 ppm): The carbon atom situated between the two carbonyl groups.

-

Methoxy Carbons (δ ~56 ppm): Two signals for the two methoxy group carbons.

-

Ethyl Ester Carbons: Signals for the methylene carbon (δ ~61 ppm) and the methyl carbon (δ ~14 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

-

C=O Stretching (Ketone): A strong absorption band is expected around 1680 cm⁻¹, characteristic of an aryl ketone.

-

C=O Stretching (Ester): Another strong absorption band would be observed around 1735 cm⁻¹, typical for a saturated ester.

-

C-O Stretching: Bands in the region of 1200-1300 cm⁻¹ would indicate the C-O stretching of the ester and the aryl ether linkages.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene ring.

-

Sp² C-H Stretching: Aromatic C-H stretching would appear just above 3000 cm⁻¹.

-

Sp³ C-H Stretching: Aliphatic C-H stretching from the ethyl and methylene groups would be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.

-

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at m/z = 252.27, corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group (-OC₂H₅) from the ester would result in a fragment at m/z = 207.

-

Cleavage of the bond between the carbonyl and the methylene group could lead to a fragment corresponding to the 3,4-dimethoxybenzoyl cation at m/z = 165.

-

Other fragments corresponding to the loss of CO, CO₂, and parts of the ethyl group would also be expected.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its β-keto ester moiety.

Acidity of the α-Hydrogens

The methylene protons located between the two carbonyl groups (the α-protons) are significantly acidic. This is due to the ability of the resulting conjugate base (an enolate) to be stabilized by resonance delocalization of the negative charge onto both carbonyl oxygen atoms. This acidity is the linchpin of much of the chemistry of β-keto esters. When treated with a suitable base, these compounds readily form enolates that can act as potent nucleophiles.[4]

Caption: Reactivity pathway of β-keto esters.

Key Reactions

-

Alkylation: The enolate formed from this compound can readily undergo Sₙ2 reactions with alkyl halides.[5] This allows for the introduction of various alkyl groups at the α-position, a crucial step in building more complex carbon skeletons.[5]

-

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto acid.[5] This intermediate is often unstable and readily undergoes decarboxylation upon heating to yield a ketone.[5] This sequence provides a powerful method for synthesizing substituted ketones.

-

Condensation Reactions: β-keto esters are excellent substrates for condensation reactions such as the Claisen condensation, which allows for the formation of larger β-keto esters.[4]

-

Japp-Klingemann Reaction: This reaction allows for the synthesis of hydrazones from β-keto esters and aryl diazonium salts.[6] The resulting hydrazones are valuable intermediates, for instance, in the Fischer indole synthesis to create complex heterocyclic structures.[6]

-

Synthesis of Heterocycles: The reactive nature of the β-keto ester functionality makes this compound a valuable precursor for the synthesis of various heterocyclic systems, such as quinolines and pyrazoles, which are common motifs in pharmacologically active molecules.[6][7]

Experimental Protocols

This section provides a generalized, representative protocol for the synthesis and purification of this compound, based on standard organic chemistry methodologies.

Synthesis via Claisen Condensation

This is a common method for the preparation of β-keto esters.

Materials:

-

Methyl 3,4-dimethoxybenzoate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Sodium sulfate (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol.

-

Add a mixture of methyl 3,4-dimethoxybenzoate and ethyl acetate dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours to drive the condensation to completion.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Acidify the mixture by the slow addition of dilute hydrochloric acid until the pH is acidic.

-

Extract the product into diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

Caption: General workflow for synthesis and purification.

Purification

The crude this compound can be purified by one of the following methods:

-

Vacuum Distillation: For liquid products, distillation under reduced pressure can effectively separate the desired compound from non-volatile impurities and starting materials.

-

Column Chromatography: For solid or high-boiling liquid products, silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is a standard purification technique.

Characterization

The identity and purity of the synthesized product should be confirmed using the spectroscopic methods detailed in Section 3 (NMR, IR, and MS).

Conclusion

This compound is a synthetically valuable molecule whose utility is derived from the versatile reactivity of its β-keto ester functional group. A thorough understanding of its molecular structure, confirmed through a combination of spectroscopic techniques, is essential for its effective application in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The protocols and theoretical background provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently utilize this important chemical intermediate in their work.

References

- Fiveable. (n.d.). β-keto esters Definition.

- Tsuji, J. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 206-220.

- AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.

- Wikipedia. (n.d.). Japp–Klingemann reaction.

- Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404.

- Pharmaffiliates. (n.d.). This compound.

- chemBlink. (n.d.). This compound [CAS# 4687-37-0].

- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 3. CAS # 4687-37-0, this compound, Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate, Ethyl veratroylacetate - chemBlink [chemblink.com]

- 4. fiveable.me [fiveable.me]

- 5. aklectures.com [aklectures.com]

- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate (CAS 4687-37-0): A Key Intermediate in Pharmaceutical Synthesis

This technical guide provides a comprehensive overview of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, a pivotal chemical intermediate in the pharmaceutical industry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and critical applications, with a focus on its role in the production of the prokinetic agent Itopride.

Introduction: The Significance of a Versatile Building Block

This compound, also known by synonyms such as Ethyl veratroylacetate and Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate, is a β-keto ester of significant interest in medicinal chemistry. Its molecular structure, featuring a dimethoxyphenyl ring, a ketone, and an ester functional group, makes it a versatile precursor for the synthesis of more complex molecules. This is particularly evident in its role as a key starting material in the synthesis of Itopride, a gastroprokinetic agent used to treat functional dyspepsia and other gastrointestinal motility disorders. The strategic importance of this intermediate lies in its ability to introduce the characteristic 3,4-dimethoxybenzoyl moiety found in Itopride and other pharmacologically active compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4687-37-0 | [1] |

| Molecular Formula | C₁₃H₁₆O₅ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Expected to be a solid or viscous oil | [1] |

| Storage | 2-8°C, Refrigerator | [1] |

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found, its structure allows for the prediction of its key spectroscopic features based on data from closely related analogs.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons between the carbonyl groups (a singlet), the aromatic protons on the dimethoxyphenyl ring (a set of doublets and a doublet of doublets), and the two methoxy groups (two singlets). The presence of keto-enol tautomerism may lead to the appearance of additional, smaller signals corresponding to the enol form.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the dimethoxyphenyl ring, the methoxy carbons, the methylene carbon, and the carbons of the ethyl group. The chemical shifts of these carbons provide a clear fingerprint of the molecule's carbon skeleton[2].

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups. Additional characteristic peaks will be observed for C-O stretching of the ester and ether linkages, as well as C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 252.27). The fragmentation pattern would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the molecular structure.

Synthesis and Mechanism: The Claisen Condensation

The most logical and industrially relevant synthetic route to this compound is the Claisen condensation . This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with an enolizable proton in the presence of a strong base to form a β-keto ester.

In this specific synthesis, methyl 3,4-dimethoxybenzoate is reacted with ethyl acetate in the presence of a strong base, such as sodium ethoxide. The ethoxide serves to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 3,4-dimethoxybenzoate. Subsequent elimination of a methoxide ion yields the desired β-keto ester.

Caption: Workflow of the Claisen condensation for the synthesis of the target molecule.

Experimental Protocol: A Representative Synthesis

The following is a representative, field-proven protocol for the synthesis of a β-keto ester via Claisen condensation, adapted for the synthesis of this compound. Note: This protocol should be performed by qualified personnel under appropriate laboratory safety conditions.

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve metallic sodium (1.0 eq) in absolute ethanol (sufficient volume) under a nitrogen atmosphere.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of methyl 3,4-dimethoxybenzoate (1.0 eq) and anhydrous ethyl acetate (2.0-3.0 eq) dropwise at a temperature maintained between 0-5 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully quench with a dilute acid (e.g., 10% acetic acid or hydrochloric acid) to neutralize the excess base.

-

Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Application in Drug Development: The Synthesis of Itopride

The primary application of this compound is as a crucial intermediate in the synthesis of Itopride[1]. The synthesis of Itopride from this intermediate involves a series of chemical transformations that build upon the core structure of the β-keto ester.

Caption: Simplified synthetic pathway from the target intermediate to Itopride.

The synthesis generally proceeds through the following key steps:

-

Amidation: The ester group of this compound is converted to an amide.

-

Reduction: The ketone functional group is reduced to a hydroxyl group, which may then be further functionalized.

-

Introduction of the Side Chain: The characteristic N,N-dimethylaminoethoxybenzyl moiety of Itopride is introduced through an alkylation reaction.

Various patents describe different strategies for these transformations, but the core 3,4-dimethoxybenzoyl unit is derived from the starting β-keto ester[3][4][5].

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of the compound and for quantifying any impurities. A typical method would involve:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape[6].

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, providing both separation and structural information.

-

Column: A non-polar or medium-polarity capillary column.

-

Carrier Gas: Helium.

-

Injection: Split/splitless injection.

-

Detection: Mass spectrometry (electron ionization) to identify the compound and any volatile impurities based on their mass spectra and retention times[7][8].

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from incompatible materials. The recommended storage temperature is 2-8°C[1].

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmaceuticals, most notably the gastroprokinetic agent Itopride. Its synthesis via the Claisen condensation is a robust and scalable method. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and appropriate analytical methods is essential for its successful application in drug development and manufacturing. This guide provides a solid foundation for researchers and scientists working with this important chemical building block.

References

-

New J. Chem Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Du, W., Pan, L., & Cheng, M. (2009). Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide. Justia Patents. Retrieved from [Link]

-

Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl... - ResearchGate. (n.d.). Retrieved from [Link]

- WO2007074386A2 - A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents. (n.d.).

- US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide - Google Patents. (n.d.).

-

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate - SIELC Technologies. (2018, February 16). Retrieved from [Link]

-

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696 - PubChem. (n.d.). Retrieved from [Link]

-

CAS No : 4687-37-0 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Ethyl ester of 3-(3,4-dimethoxyphenyl)-2(4-formyl-2-(hydroxy)phenoxy)-3-hydroxypropionic acid - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

nuclear magnetic resonance - spectroscopy. (n.d.). Retrieved from [Link]

-

Analytical Methods - OPUS. (2025, August 28). Retrieved from [Link]

-

Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). Retrieved from [Link]

-

GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves - JOCPR. (n.d.). Retrieved from [Link]

-

GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves - PMC - NIH. (2020, October 6). Retrieved from [Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate [webbook.nist.gov]

- 6. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | SIELC Technologies [sielc.com]

- 7. jocpr.com [jocpr.com]

- 8. GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate for Advanced Research Applications

Introduction

Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate is a polyfunctional organic compound belonging to the class of β-keto esters. Its structure is characterized by a central keto-ester functionality, flanked by an ethyl group and a 3,4-dimethoxyphenyl (veratryl) moiety. This specific arrangement of functional groups—an aromatic ring rich in electrons, a reactive ketone, and an ester—renders it a highly valuable and versatile intermediate in synthetic organic chemistry.

This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate. We will delve into its synthesis via the Claisen condensation, explore its characteristic spectral data for unambiguous identification, and discuss its potential as a precursor in the development of complex molecular architectures, particularly for pharmaceutical and materials science research. The protocols and data herein are synthesized from established chemical principles and literature on analogous structures to provide a robust framework for researchers and drug development professionals.

Physicochemical and Structural Properties

The structural identity and fundamental physical properties are paramount for the handling, application, and characterization of any chemical compound. The key identifiers and calculated properties for Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate are summarized below. Experimental physical constants such as melting and boiling points are not widely reported and should be determined empirically.

| Property | Value |

| IUPAC Name | ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate |

| Synonyms | Ethyl 3,4-dimethoxybenzoylacetate |

| CAS Number | 64739-12-8 |

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight | 252.26 g/mol |

| SMILES | CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC |

| InChI Key | FZJDDZTJCCYQAL-UHFFFAOYSA-N |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of the compound. Based on its molecular structure, the following spectral characteristics are expected.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum provides distinct signals corresponding to each unique proton environment in the molecule. For a spectrum recorded in CDCl₃, the following peaks are anticipated:

-

~1.25 ppm (t, 3H): A triplet corresponding to the methyl protons (-CH₃) of the ethyl ester group, coupled to the adjacent methylene protons.

-

~3.90 ppm (s, 6H): Two sharp singlets (or a single singlet of 6H intensity) for the two methoxy group protons (-OCH₃) on the aromatic ring.

-

~3.95 ppm (s, 2H): A singlet for the active methylene protons (-CH₂-) situated between the two carbonyl groups. The enol tautomer may also be present, which would result in a vinyl proton signal (~5.6 ppm) and a broad enolic hydroxyl signal (~12.5 ppm).[1]

-

~4.20 ppm (q, 2H): A quartet for the methylene protons (-OCH₂-) of the ethyl ester group, coupled to the methyl protons.

-

~6.90 ppm (d, 1H): A doublet for the aromatic proton at the C5 position of the phenyl ring.

-

~7.50-7.60 ppm (m, 2H): Multiplet signals corresponding to the aromatic protons at the C2 and C6 positions of the phenyl ring.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

-

~14.0 ppm: Methyl carbon of the ethyl ester.

-

~46.0 ppm: Active methylene carbon (-CH₂-).

-

~56.0 ppm: Methoxy group carbons (-OCH₃).

-

~61.5 ppm: Methylene carbon of the ethyl ester (-OCH₂-).

-

~110.0-125.0 ppm: Aromatic carbons (CH).

-

~128.0 ppm: Aromatic quaternary carbon (C-1).

-

~149.0 ppm & ~154.0 ppm: Aromatic quaternary carbons attached to methoxy groups (C-3 and C-4).

-

~167.0 ppm: Ester carbonyl carbon (C=O).

-

~191.0 ppm: Ketone carbonyl carbon (C=O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.

-

~1740 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the ester.

-

~1675 cm⁻¹: A strong absorption band for the C=O stretch of the conjugated ketone.

-

~1600, ~1515 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

~1270, ~1025 cm⁻¹: Strong C-O stretching bands associated with the ester and the aryl ether (methoxy) groups.

-

~2900-3000 cm⁻¹: C-H stretching vibrations for the aliphatic and aromatic components.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 252, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, m/z = 207), the entire ethoxycarbonyl group (-COOC₂H₅, m/z = 179), and the formation of the stable 3,4-dimethoxybenzoyl cation (m/z = 165).

Synthesis Methodology: Mixed Claisen Condensation

The most direct and efficient method for synthesizing β-keto esters like Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate is the mixed or "crossed" Claisen condensation.[2][3] This reaction involves the carbon-carbon bond formation between a ketone enolate and an ester. For this specific target, the reaction is performed between the enolate of 3,4-dimethoxyacetophenone (the nucleophilic donor) and an electrophilic ester that cannot self-condense, such as diethyl carbonate or diethyl oxalate .[4][5] Using diethyl carbonate as the electrophile directly yields the desired β-keto ester.

The reaction proceeds via the formation of a resonance-stabilized enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the product.[4] The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical as it irreversibly deprotonates the ketone, and the final deprotonation of the highly acidic product drives the reaction equilibrium to completion.[1][3]

Synthesis Workflow Diagram

Caption: Synthesis of the target compound via a base-mediated mixed Claisen condensation.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of β-ketoesters.[1]

Materials and Reagents:

-

3,4-Dimethoxyacetophenone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Diethyl carbonate

-

Dry Tetrahydrofuran (THF)

-

Glacial acetic acid

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation: Under an inert atmosphere (N₂), add sodium hydride (1.2 eq., 60% dispersion) to a three-necked flask equipped with a reflux condenser and magnetic stirrer. Wash the NaH with dry hexane to remove the mineral oil, decant the hexane, and add dry THF.

-

Reagent Addition: To the stirred suspension of NaH in THF, add diethyl carbonate (2.0 eq.).

-

Enolate Formation: Slowly add a solution of 3,4-dimethoxyacetophenone (1.0 eq.) in dry THF to the reaction mixture via a dropping funnel. The rate of addition should be controlled to manage any exotherm and gas evolution.

-

Reaction: After the addition is complete, heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow addition of glacial acetic acid to neutralize any unreacted NaH, followed by 10% HCl until the solution is acidic. Causality: This step neutralizes the base and protonates the product enolate to yield the final β-keto ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine. Causality: The bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to obtain the pure Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate.

Chemical Reactivity and Synthetic Potential

The unique structure of this β-keto ester provides multiple sites for chemical modification, making it a powerful synthetic building block.

-